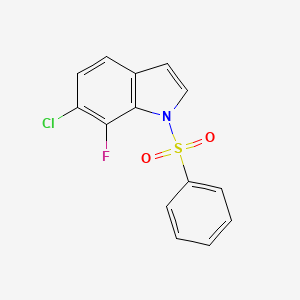
6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of chlorine and fluorine atoms at the 6th and 7th positions, respectively, and a phenylsulfonyl group at the 1st position of the indole ring. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chlorine and fluorine atoms through halogenation reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the phenylsulfonyl group can enhance binding affinity to these targets, leading to inhibition or modulation of their activity. The chlorine and fluorine atoms may also contribute to the compound’s overall reactivity and stability, influencing its biological effects.
Comparaison Avec Des Composés Similaires
- 6-Chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine
- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Comparison: Compared to similar compounds, 6-Chloro-7-fluoro-1-(phenylsulfonyl)-1H-indole is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C14H9ClFNO2S |
|---|---|
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-chloro-7-fluoroindole |
InChI |
InChI=1S/C14H9ClFNO2S/c15-12-7-6-10-8-9-17(14(10)13(12)16)20(18,19)11-4-2-1-3-5-11/h1-9H |
Clé InChI |
MGMVWEIATLXAOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


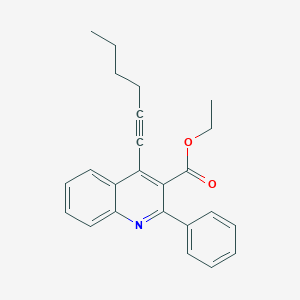
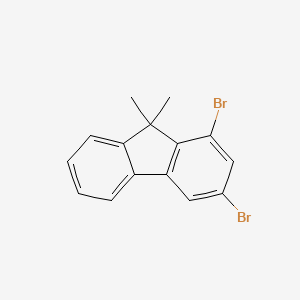
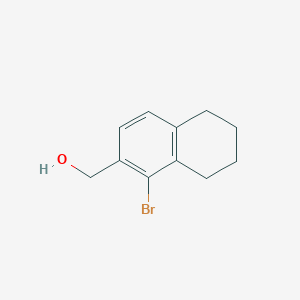



![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)


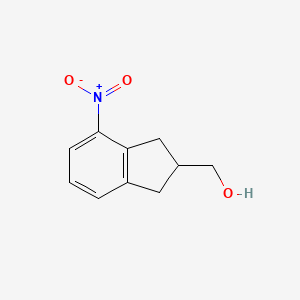
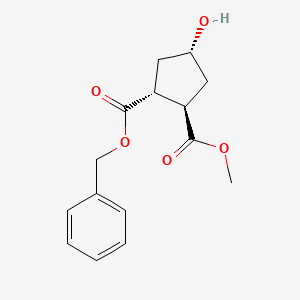

![[2-Chloro-6-methyl-4-(trifluoromethyl)phenyl]amine](/img/structure/B13973359.png)
![5-Bromo-3-[1-(2,6-dichloro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B13973365.png)
